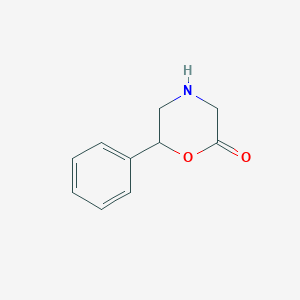

6-Phenylmorpholin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 6-Fenilmorfolin-2-ona es un compuesto heterocíclico que contiene nitrógeno con la fórmula molecular C10H11NO2. Es un derivado de la morfolina, donde el hidrógeno en la posición 6 es reemplazado por un grupo fenilo. Este compuesto es de gran interés debido a su potencial actividad biológica y utilidad como intermedio sintético en química orgánica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 6-Fenilmorfolin-2-ona normalmente implica la reacción de N-fenil morfolina-2-ona con varios reactivos. Un método común incluye la reacción con 4-nitroftalimida a 60 °C, seguida de purificación mediante cromatografía en placa con acetato de etilo/hexano como eluyente . Otro enfoque implica la interacción de (5S, 6R) -4,5-dimetil-6-fenilmorfolin-2-ona con morfolina, cuya estructura se confirma mediante espectroscopías IR y PMR y análisis estructural de rayos X .

Métodos de producción industrial: Los métodos de producción industrial para 6-Fenilmorfolin-2-ona están diseñados para ser simples, ecológicos, rentables y reproducibles. Estos métodos a menudo involucran el uso de catalizadores metálicos abundantes en la tierra, como el cloruro de cobre (I), en presencia de ácido acético y oxígeno molecular como único oxidante, operando en condiciones suaves .

Análisis De Reacciones Químicas

Tipos de reacciones: La 6-Fenilmorfolin-2-ona experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Una reacción notable es el acoplamiento cruzado deshidrogenativo (CDC) que involucra enlaces C(sp3)–H, que es una forma suave, económica en átomos y pasos, rentable y respetuosa con el medio ambiente de someterse a la síntesis .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones de 6-Fenilmorfolin-2-ona incluyen cloruro de cobre (I), ácido acético y oxígeno molecular. Estas reacciones generalmente se realizan en condiciones suaves para lograr altos rendimientos de los productos deseados .

Principales productos formados: Los principales productos formados a partir de las reacciones de 6-Fenilmorfolin-2-ona incluyen varios productos acoplados C–N, que son potencialmente biológicamente activos y pueden ser sustratos adecuados para polímeros funcionalizados, como poli(β-aminoésteres) o incluso para PROTACs .

Aplicaciones Científicas De Investigación

La 6-Fenilmorfolin-2-ona tiene una amplia gama de aplicaciones de investigación científica, incluyendo su uso en química, biología, medicina e industria. En química, sirve como un intermedio sintético útil para la preparación de varias sustancias biológicamente activas . En biología y medicina, se estudia por su potencial actividad biológica y su papel en la síntesis de aminoácidos y péptidos modificados, que son de gran interés para la industria farmacéutica . En la industria, se utiliza en la producción de polímeros funcionalizados y otros materiales avanzados .

Mecanismo De Acción

El mecanismo de acción de la 6-Fenilmorfolin-2-ona implica su interacción con objetivos moleculares y vías específicas. Si bien los estudios detallados sobre su mecanismo exacto son limitados, se sabe que participa en varias reacciones químicas que conducen a la formación de compuestos biológicamente activos . Estas reacciones a menudo implican la formación de enlaces C–N y la funcionalización de enlaces C–H, que son cruciales para su actividad biológica .

Comparación Con Compuestos Similares

La 6-Fenilmorfolin-2-ona se puede comparar con otros compuestos similares, como la 4,5-dimetil-6-fenilmorfolin-2-ona y la 3-(6-nitro-1,3-dioxo-indolin-2-il)-4-fenilmorfolin-2-ona . Estos compuestos comparten características estructurales similares, pero difieren en sus grupos funcionales específicos y su reactividad. La singularidad de la 6-Fenilmorfolin-2-ona radica en su capacidad de sufrir funcionalización regioselectiva de una manera fácil, eficiente en átomos y respetuosa con el medio ambiente .

Lista de compuestos similares:

- 4,5-Dimetil-6-fenilmorfolin-2-ona

- 3-(6-Nitro-1,3-dioxo-indolin-2-il)-4-fenilmorfolin-2-ona

- Morfolinilamida del ácido N®-1-efedrinilacético

Propiedades

Fórmula molecular |

C10H11NO2 |

|---|---|

Peso molecular |

177.20 g/mol |

Nombre IUPAC |

6-phenylmorpholin-2-one |

InChI |

InChI=1S/C10H11NO2/c12-10-7-11-6-9(13-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 |

Clave InChI |

RAUHWUKJZXPDMA-UHFFFAOYSA-N |

SMILES canónico |

C1C(OC(=O)CN1)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethan-1-one](/img/structure/B12116492.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12116500.png)

![6-(4-Methoxyphenyl)-3-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12116508.png)

![N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B12116514.png)

![6,7-dimethyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B12116539.png)

![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B12116585.png)